1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Pyrazolo[3,4-b]pyridine : A novel method for the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid was developed. This approach offers a straightforward route to N-fused heterocycles with good to excellent yields, highlighting its utility in the preparation of new heterocyclic compounds (Ghaedi et al., 2015).
Improved Synthesis Techniques : Research has led to an improved synthesis method for 1H-pyrazole-4-carboxylic acid, starting from ethyl cyanoacetate and triethyl orthoformate. This method significantly enhances the yield from 70% to 97.1%, indicating a more efficient process for producing this core chemical structure (C. Dong, 2011).
Reactions and Derivatives Formation : A study explored the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid, leading to the creation of (2E)-3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid. This work underscores the versatility of pyrazole derivatives in synthesizing a wide range of compounds, including ethyl 4-[(E)-2-{3-aryl(hetaryl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethenyl]-1-phenyl-1H-pyrazole-3-carboxylates, highlighting their potential in generating diverse molecular architectures (Matiichuk et al., 2009).
Pd-Catalysed Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, demonstrating the compounds' roles in complex chemical synthesis. This research presents the potential of these derivatives in creating structurally diverse and complex pyrazoles through efficient synthetic strategies (Arbačiauskienė et al., 2011).
Biological Activity and Application
- In Vitro Biological Activity : The synthesis and in vitro biological activity assessment of various derivatives, such as 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids, were explored. This work emphasizes the chemical versatility of the pyrazole ring in generating pharmacologically relevant molecules, contributing to the discovery and development of new therapeutic agents (Ziegler et al., 1988).
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-14-6-7(10(15)16)9(13-14)8-5-11-3-4-12-8/h3-6H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCOPBIUFTZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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